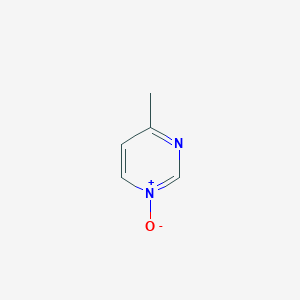

4-Methylpyrimidine 1-oxide

Description

Properties

CAS No. |

17758-54-2 |

|---|---|

Molecular Formula |

C5H6N2O |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

4-methyl-1-oxidopyrimidin-1-ium |

InChI |

InChI=1S/C5H6N2O/c1-5-2-3-7(8)4-6-5/h2-4H,1H3 |

InChI Key |

XHAWKANOBZBYLQ-UHFFFAOYSA-N |

SMILES |

CC1=NC=[N+](C=C1)[O-] |

Canonical SMILES |

CC1=NC=[N+](C=C1)[O-] |

Synonyms |

Pyrimidine, 4-methyl-, 1-oxide (6CI,7CI,8CI,9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic attack of the peroxide oxygen on the pyrimidine nitrogen, facilitated by acetic acid’s ability to stabilize the transition state. A representative procedure involves:

-

Dissolving 4-methylpyrimidine (45.87 mmol) in glacial acetic acid (25 mL) under an inert argon atmosphere.

-

Dropwise addition of 30% aqueous H₂O₂ (4.2 mL) at room temperature.

-

Refluxing the mixture for 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) using 5% methanol in dichloromethane.

The acidic medium prevents premature decomposition of H₂O₂ while enhancing the electrophilicity of the pyrimidine nitrogen.

Optimization Parameters

Critical factors influencing yield include:

-

Stoichiometry : A 1:1 molar ratio of 4-methylpyrimidine to H₂O₂ ensures complete oxidation without over-oxidation byproducts.

-

Temperature : Reflux temperatures (∼118°C for acetic acid) accelerate the reaction kinetics, reducing the timeline from 48 hours to 24 hours compared to ambient conditions.

-

Atmosphere : Inert gas purging (argon or nitrogen) mitigates oxidative degradation of sensitive functional groups.

Post-reaction workup involves rotary evaporation to remove acetic acid and residual H₂O₂, yielding a crude product that is typically >95% pure by LC-MS analysis (observed [M+H]⁺ ion at m/z 126.9).

Oxidation with 3-Chloroperbenzoic Acid (mCPBA)

3-Chloroperbenzoic acid (mCPBA) offers a milder alternative for N-oxide synthesis, particularly for substrates sensitive to acidic conditions. This method, extrapolated from the synthesis of minoxidil intermediates, employs stoichiometric mCPBA in dichloromethane (DCM) at ambient temperatures.

Protocol and Kinetic Considerations

-

Stepwise Procedure :

-

Dissolve 4-methylpyrimidine (10 mmol) in anhydrous DCM (50 mL).

-

Add mCPBA (12 mmol) portionwise at 0°C to control exothermicity.

-

Stir the mixture at room temperature for 12 hours, monitoring completion via TLC.

-

-

Workup : Wash the organic layer with saturated sodium bicarbonate (3 × 20 mL) to remove residual mCPBA, dry over sodium sulfate, and concentrate under reduced pressure.

This method circumvents the need for prolonged heating, making it suitable for thermally labile substrates.

Yield and Scalability

Comparative Analysis of Oxidative Methods

The choice between H₂O₂/AcOH and mCPBA hinges on substrate stability, cost, and scalability.

Hydrogen peroxide is preferable for large-scale industrial synthesis due to its cost-effectiveness, whereas mCPBA is reserved for lab-scale reactions requiring mild conditions.

Mechanistic Insights from Substituent Effects

Academic studies on pyrimidine N-oxide reactivity provide indirect guidance for optimizing preparation methods. For instance, electron-donating groups (e.g., methyl) at the 4-position enhance oxidation rates by increasing electron density at the nitrogen atom. Conversely, electron-withdrawing groups (e.g., chloro) necessitate harsher conditions, as observed in the synthesis of 4-chloro-6-methylpyrimidine 1-oxide derivatives.

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel elution with ethyl acetate/hexane (1:3) removes unreacted starting material and polar byproducts.

-

Recrystallization : Dissolving the crude product in hot acetone followed by slow cooling yields crystalline 4-methylpyrimidine 1-oxide (mp 104–108°C).

Chemical Reactions Analysis

STO-609 undergoes various chemical reactions, primarily involving its inhibitory action on calcium/calmodulin-dependent protein kinase kinase. It competes for the ATP-binding site, making it a competitive inhibitor of ATP . The compound inhibits the activities of recombinant calcium/calmodulin-dependent protein kinase kinase alpha and beta isoforms, as well as their autophosphorylation activities . The major product formed from these reactions is the inhibited enzyme complex.

Scientific Research Applications

Chemical Synthesis

Catalytic Reactions

4-Methylpyrimidine 1-oxide serves as a valuable ligand in catalytic processes. It has been studied for its role in the catalytic oxidation of various substrates. For instance, a study highlighted its use in the oxidation of alcohols and hydrocarbons, demonstrating its effectiveness in promoting reactions that yield valuable chemical intermediates .

Synthesis of Complexes

This compound is also utilized in synthesizing metal complexes. A notable example is its reaction with salicylaldehyde derivatives to form vanadium complexes, which exhibit interesting structural and electronic properties . These complexes can be further explored for their potential applications in catalysis and materials science.

Environmental Science

Degradation Studies

Research has shown that this compound can be subjected to anodic destruction, making it relevant in environmental remediation efforts. A study focused on the electrochemical degradation of this compound, indicating its potential for detoxifying environments contaminated with pyridine derivatives . This highlights its importance in addressing industrial waste management challenges.

Biological Research

Pharmacological Properties

The biological significance of this compound extends to its potential as a pharmacological agent. Its structural similarity to nucleotides suggests possible interactions with biological macromolecules, making it a candidate for studies related to enzyme inhibition and DNA interactions.

Antitubercular Activity

Additionally, this compound has been investigated for its antitubercular properties. Modified vanadium oxide catalysts incorporating 4-methylpyrimidine derivatives have shown promise in enhancing the efficacy of antitubercular drugs, indicating its role in medicinal chemistry .

Data Summary Table

Mechanism of Action

STO-609 exerts its effects by inhibiting calcium/calmodulin-dependent protein kinase kinase. It binds to the ATP-binding site of the enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition leads to a reduction in the phosphorylation of downstream targets, such as calcium/calmodulin-dependent protein kinase I and IV . The compound significantly reduces the endogenous activity of calcium/calmodulin-dependent protein kinase kinase in neuroblastoma cells .

Comparison with Similar Compounds

Key Characteristics :

- Reactivity : The N-oxide group activates the pyrimidine ring toward electrophilic substitution. For instance, 4-methylpyrimidine 1-oxide undergoes acylamination to yield a mixture of 2- and 6-substituted products due to the directing effects of the N-oxide moiety. In contrast, 6-methylpyrimidine 1-oxide exclusively forms the 2-acylaminated derivative, highlighting the regiochemical influence of substituent positioning .

The following analysis compares this compound with structurally related N-oxide derivatives, focusing on electronic properties, reactivity, and biological relevance.

Structural and Electronic Comparisons

Key Observations :

- Electronic Effects : Substituents like methyl (electron-donating) and nitro (electron-withdrawing) significantly influence acidity and reactivity. For example, 4-methoxypyridine 1-oxide has a pKa of 2.05, while 4-hydroxypyridine 1-oxide is slightly more acidic (pKa 2.45) . The methyl group in this compound likely reduces acidity compared to electron-withdrawing substituents.

- Ring System Differences: Pyrimidine N-oxides (two nitrogen atoms) exhibit distinct electronic behavior compared to pyridine N-oxides (one nitrogen).

Stability and Hydrolysis

- Hydrolysis Resistance: Pyridazine 1-oxide derivatives (e.g., 3-IV-benzoylanilinopyridazine) exhibit stability under acidic hydrolysis, unlike tertiary amides of pyridine N-oxides . This suggests that the pyrimidine N-oxide framework may confer unique hydrolytic stability, though direct data for this compound is lacking.

Q & A

Basic Research Questions

Q. How can 4-methylpyrimidine 1-oxide be synthesized with high purity, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via solid-phase mechanochemical reactions. For example, grinding 4-methylpyrimidine with an oxidizing agent (e.g., maleic anhydride) in a 1:1 molar ratio in an agate mortar yields the N-oxide derivative. Reaction efficiency depends on grinding time, solvent-free conditions, and stoichiometric precision. Purity can be verified using melting point analysis (104–108°C for structurally similar N-oxide derivatives) and thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- FT-IR : Identify the N-O stretch near 1250–1300 cm⁻¹ and pyrimidine ring vibrations at 1500–1600 cm⁻¹.

- NMR : ¹H NMR should show downfield shifts for protons adjacent to the N-oxide group (δ 8.5–9.0 ppm for pyridine N-oxide analogs). ¹³C NMR will reveal deshielding of the pyrimidine carbons.

- UV-Vis : Monitor π→π* transitions of the aromatic system (~260–280 nm).

Cross-validate with computational methods (e.g., DFT) to assign peaks accurately .

Q. How stable is this compound under varying storage conditions, and what stabilization strategies are recommended?

- Methodological Answer : N-Oxides are prone to degradation via light, heat, or moisture. Store the compound in amber glass vials at –20°C under inert gas (N₂/Ar). Stability can be assessed using accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Add antioxidants like BHT (0.01% w/w) to extend shelf life .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in cycloaddition or ylide formation reactions?

- Methodological Answer : The N-oxide group acts as an electron-deficient center, facilitating [3+2] cycloadditions with dipolarophiles like maleic anhydride. Mechanistic studies using DFT calculations (e.g., Gaussian 09) can map transition states and charge distribution. Experimental validation via kinetic profiling (e.g., in situ IR) under varying temperatures (25–80°C) helps identify rate-limiting steps .

Q. How can computational modeling predict the biological activity of this compound derivatives, and what parameters should be prioritized?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or DNA repair enzymes). Focus on binding affinity (ΔG) and hydrogen-bonding patterns.

- QSAR Models : Correlate substituent effects (e.g., methyl group position) with bioactivity using descriptors like logP, polar surface area, and HOMO-LUMO gaps.

Validate predictions with in vitro assays (e.g., cytotoxicity against HeLa cells) .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., grinding duration, solvent purity).

- Multi-Lab Validation : Collaborate with independent labs to compare NMR/IR spectra.

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) to confirm molecular structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.